molecular formula C7H11N5O B13183278 N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Cat. No.: B13183278
M. Wt: 181.20 g/mol
InChI Key: PIJWTJWLJZXPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a chemical building block based on the privileged triazolo[4,3-a]pyrazine scaffold, a fused heterocycle of piperazine and 1,2,4-triazole that is highly valued in organic and medicinal chemistry . This specific derivative is designed for researchers developing novel bioactive molecules, particularly in the field of anti-infectives. The triazolo[4,3-a]pyrazine core is recognized as a key pharmacophore, most notably in the dipeptidyl peptidase-4 (DPP-IV) inhibitor sitagliptin, a widely prescribed drug for Type 2 diabetes . The scaffold's versatility is well-documented, with its derivatives demonstrating a wide spectrum of potential biological activities beyond anti-diabetic applications, including anticonvulsant, human P2X7 receptor antagonism, BRD4 inhibitory, and anti-proliferation activity . Recent studies in 2023 have highlighted novel triazolo[4,3-a]pyrazine derivatives showing moderate to good in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, suggesting the core structure's promise in addressing the global challenge of antibacterial resistance . The incorporation of a carboxamide functional group at the 3-position enhances the molecule's potential for forming hydrogen-bonding interactions with biological targets, a common strategy to improve binding affinity and pharmacokinetic properties . As a nitrogen-containing fused heterocycle, this compound offers researchers a versatile template for structural diversification to explore new functional motifs and develop hit molecules with improved efficacy and safety profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

InChI

InChI=1S/C7H11N5O/c1-8-7(13)6-11-10-5-4-9-2-3-12(5)6/h9H,2-4H2,1H3,(H,8,13)

InChI Key

PIJWTJWLJZXPNJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN=C2N1CCNC2

Origin of Product

United States

Preparation Methods

Cyclization to Form thetriazolo[4,3-a]pyrazine Core

One widely used approach starts with 2-hydrazidopyrazine or 2-chloropyrazine as the key pyrazine precursor.

  • Hydrazine Substitution and Cyclodehydration : According to WO2013050424A1, acetylation of 2-hydrazidopyrazine followed by cyclodehydration yields the triazolopyrazine core. This method, originally developed by Nelson and Potts (J. Org. Chem. 1962), is well-established and scalable. The cyclization step is typically carried out under reflux conditions with suitable dehydrating agents.

  • Nucleophilic Substitution Using Hydrazine Hydrate : Another method involves nucleophilic substitution of 2,3-dichloropyrazine with hydrazine hydrate in ethanol at elevated temperatures (~58-85°C), followed by cyclization with triethoxy methane to form the triazolopyrazine intermediate.

Introduction of the Carboxamide Group at the 3-Position

  • The carboxamide functionality at the 3-position can be introduced via acylation or amidation reactions on the triazolopyrazine intermediate. Specific details for N-methyl carboxamide formation involve reaction with methylamine or methylating agents under controlled conditions.

N-Methylation of the Carboxamide Nitrogen

  • N-methylation is generally achieved via methylation reagents such as methyl iodide or dimethyl sulfate in the presence of a base, or by direct amidation with methylamine derivatives.

Reduction and Functional Group Transformations

  • The tetrahydro form (5H,6H,7H,8H) of the triazolopyrazine ring is often obtained by catalytic hydrogenation of the aromatic precursor using palladium on carbon (Pd/C) under hydrogen atmosphere at mild temperatures (around 40°C) and pressures (~40 psi).

  • Debenzyloxylation steps, when protecting groups are used, are carried out under hydrogenation conditions with Pd/C catalysts and additives such as benzyl halides to improve selectivity and yield.

Step Reagents/Conditions Description Yield/Purity
1 2-chloropyrazine, hydrazine hydrate, EtOH, 58-85°C reflux Nucleophilic substitution to form hydrazinylpyrazine intermediate ~93% HPLC purity
2 Triethoxy methane, reflux 80°C Cyclization to triazolopyrazine core High yield, intermediate purity
3 Acylation with methylcarboxyl derivatives or amidation with methylamine Introduction of N-methyl carboxamide group at 3-position Variable, optimized for purity
4 Pd/C, H2, 40°C, 40 psi, 4-5 h Catalytic hydrogenation to tetrahydro form High conversion, minimal side products
5 Optional debenzyloxylation if benzyl protecting groups used Pd/C catalyst with benzyl halide additives Improved yield and catalyst recovery
  • The synthetic routes emphasize minimizing side reactions and byproducts to facilitate industrial scale-up.

  • Use of protective groups such as N-sp3 amine protective groups helps in chiral synthesis and reduces racemization.

  • Purification steps often involve filtration, washing with solvents like MTBE or dichloromethane, and chromatographic techniques to achieve high purity (>99%).

  • Catalyst recovery and reduction of metal contamination are addressed by post-reaction treatments with agents like trithiocyanuric acid.

  • The method involving hydrazine substitution of 2-chloropyrazine followed by cyclization with triethoxy methane is favored for its straightforwardness and industrial feasibility.

  • Catalytic hydrogenation conditions are critical for selective reduction of the pyrazine ring without over-reduction or decomposition.

  • Protective group strategies enable access to chiral intermediates, which is important for pharmaceutical applications.

  • Recent studies also explore tele-substitution reactions on the triazolopyrazine ring to diversify substitution patterns, potentially applicable to functionalizing the carboxamide position.

Method Starting Material Key Steps Advantages Limitations
Hydrazine substitution + cyclization 2-chloropyrazine, hydrazine hydrate Nucleophilic substitution, cyclization with triethoxy methane Simple route, high purity, scalable Requires careful pH control and purification
Acetylation + cyclodehydration 2-hydrazidopyrazine Acetylation, cyclodehydration, reduction Enables chiral synthesis, minimizes racemization Multi-step, requires protective groups
Catalytic hydrogenation Aromatic triazolopyrazine intermediates Pd/C catalyzed hydrogenation Mild conditions, high selectivity Catalyst cost, metal contamination concerns
Debenzyloxylation with additives Benzyl-protected intermediates Pd/C hydrogenation with benzyl halides Improved catalyst efficiency, cleaner products Additional reagents and steps

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.

    Biology: Research has explored its role in modulating biological pathways and its potential as a therapeutic agent.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substitution at position 8 (e.g., methyl or ketone) modulates ring planarity and solubility, affecting bioavailability .

Physicochemical Properties

  • Molecular Weight : Estimated ~195.2 g/mol (C₈H₁₂N₆O).
  • Hydrogen Bonding : Carboxamide group enhances hydrophilicity (clogP ~0.5) compared to alkyl-substituted analogs (e.g., 3-isopropyl derivative: clogP ~2.1) .
  • Solubility: Higher aqueous solubility than ketone-containing derivatives (e.g., triazolo-pyrazinones) due to polar carboxamide .

Pharmacological Potential

  • Cytotoxic Activity: Compared to triazolo-pyrazinones with cytotoxic properties, the carboxamide group may reduce membrane permeability but improve target specificity .
  • Antihypertensive Activity : Unlike triazolo-pyrimidines, the pyrazine core may favor different receptor interactions, necessitating empirical validation .

Biological Activity

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS Number: 1522258-43-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-cancer properties and potential as an antibacterial agent.

  • Molecular Formula : C₇H₁₁N₅O
  • Molecular Weight : 181.20 g/mol
  • Structure : The compound features a triazolo-pyrazine core structure which is significant for its biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit potent anti-cancer properties. Notably:

  • In vitro Studies :
    • A derivative of triazolo[4,3-a]pyrazine was evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compound exhibited IC₅₀ values of 0.83 µM for A549, 0.15 µM for MCF-7, and 2.85 µM for HeLa cells .
    • Another study reported a compound with IC₅₀ values of 0.98 µM (A549), 1.05 µM (MCF-7), and 1.28 µM (HeLa) alongside significant kinase inhibition activities against c-Met and VEGFR-2 .
  • Mechanistic Insights :
    • The anti-cancer mechanisms include inducing apoptosis through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 .

Antibacterial Activity

The antibacterial potential of N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives has also been explored:

  • In vitro Evaluation :
    • Compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. One derivative showed MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, indicating comparable effectiveness to standard antibiotics like ampicillin .
  • Structure-Activity Relationship :
    • The structure-activity relationship studies suggest that modifications on the triazolo-pyrazine scaffold can enhance antibacterial activity, making it a valuable scaffold in drug development .

Summary of Findings

Biological ActivityCell Line/OrganismIC₅₀/MIC ValuesReferences
Anti-cancerA5490.83 µM ,
Anti-cancerMCF-70.15 µM ,
Anti-cancerHeLa2.85 µM ,
AntibacterialStaphylococcus aureus32 μg/mL
AntibacterialEscherichia coli16 μg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives:

  • Case Study on Cancer Cell Lines :
    • In a controlled study involving multiple derivatives of the compound, researchers observed significant reductions in cell viability across various cancer types when treated with optimized derivatives.
  • Antibacterial Efficacy :
    • A detailed investigation into the antibacterial properties revealed that specific modifications to the triazolo-pyrazine structure could lead to enhanced efficacy against resistant strains of bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.